4-[4-(Ethylamino)phenyl]sulfonylaniline
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Overview
Description
4-[4-(Ethylamino)phenyl]sulfonylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethylamino group attached to a phenyl ring, which is further connected to a sulfonylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylamino)phenyl]sulfonylaniline typically involves the reaction of 4-nitrophenylsulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylamino)phenyl]sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonylated and aminated derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[4-(Ethylamino)phenyl]sulfonylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylamino)phenyl]sulfonylaniline involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl sulfone: Known for its use in treating leprosy.
4,4’-Diaminodiphenyl sulfone: Used in the synthesis of polymers and as a pharmaceutical intermediate.
Uniqueness
4-[4-(Ethylamino)phenyl]sulfonylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3572-34-7 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-[4-(ethylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-2-16-12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10,16H,2,15H2,1H3 |
InChI Key |
JQVXSWNILDNAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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